ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE

Catalog No.
S755191
CAS No.
896-33-3
M.F
C20H20ClP
M. Wt
326.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE

CAS Number

896-33-3

Product Name

ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE

IUPAC Name

ethyl(triphenyl)phosphanium;chloride

Molecular Formula

C20H20ClP

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C20H20P.ClH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1

InChI Key

NJXBVBPTDHBAID-UHFFFAOYSA-M

SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Organic Synthesis

  • Horner-Wadsworth-Emmons (HWE) Olefination

    ETP chloride serves as a crucial precursor for the synthesis of alkenes through the HWE olefination reaction. This reaction allows for the formation of carbon-carbon double bonds with high regioselectivity and stereoselectivity. Source: Sigma-Aldrich, "Ethyltriphenylphosphonium Chloride":

  • Synthesis of D-amino acids

    ETP chloride plays a role in the conversion of L-cysteine-derived thiazolidines to D-amino acids. This method provides an alternative approach for the production of these essential biological molecules. Source: Sigma-Aldrich, "Ethyltriphenylphosphonium Chloride":

Other Applications

  • Development of Novel Compounds

    Researchers utilize ETP chloride as a building block for the synthesis of new and functional molecules. Its unique structure and reactivity make it a valuable tool for exploring potential applications in various fields, such as medicinal chemistry and materials science.

  • Catalyst Design

    ETP chloride can be employed in the design of new catalysts for various organic reactions. By modifying its structure or incorporating it into functional frameworks, researchers can create catalysts with specific properties and improve reaction efficiency.

Ethyltriphenylphosphonium chloride is an organophosphorus compound with the chemical formula C20_{20}H20_{20}ClP. This compound features a central phosphorus atom bonded to three phenyl groups and an ethyl group, making it a quaternary phosphonium salt. It is primarily known for its role in organic synthesis, particularly in the Wittig reaction, where it acts as a precursor to phosphonium ylides. These ylides are crucial intermediates for the synthesis of alkenes from aldehydes or ketones .

Ethyltriphenylphosphonium chloride is predominantly involved in substitution reactions that lead to the formation of phosphonium ylides. The mechanism of action typically involves the following steps:

  • Formation of Ylide: The compound reacts with a strong base (like butyl lithium) to generate a phosphonium ylide.
  • Wittig Reaction: The ylide then reacts with aldehydes or ketones, resulting in the formation of alkenes. This reaction is notable for its ability to provide alkenes with high stereoselectivity .

Common Reagents and Conditions

  • Reagents: Aldehydes, ketones, strong bases (e.g., butyl lithium).
  • Conditions: Typically performed in solvents such as tetrahydrofuran or diethyl ether under inert atmospheres.

The major products of these reactions are substituted alkenes, formed through the efficient conversion of carbonyl compounds.

Ethyltriphenylphosphonium chloride can be synthesized through several methods, with the most common involving the reaction of triphenylphosphine with ethyl chloride. The general procedure includes:

  • Dissolving Triphenylphosphine: Triphenylphosphine is dissolved in an organic solvent.
  • Addition of Ethyl Chloride: Ethyl chloride is added dropwise.
  • Heating: The mixture is heated to 120-160°C under controlled pressure (8-12 kg/cm²) for 30-40 hours.
  • Isolation: After cooling, the product is isolated through centrifugation and drying.

This method can yield over 94% purity and 99% yield in industrial settings .

Ethyltriphenylphosphonium chloride is widely used in organic synthesis due to its role in facilitating the Wittig reaction. Its applications include:

  • Synthesis of Alkenes: It is a key reagent for producing various alkenes from aldehydes and ketones.
  • Pharmaceutical Chemistry: Utilized in drug development processes where alkene formation is required.
  • Material Science: Employed in developing new materials through polymerization processes involving alkenes.

The compound's stability under normal conditions makes it a reliable choice for laboratory use .

The interaction studies for ethyltriphenylphosphonium chloride primarily focus on its reactivity with carbonyl compounds in the presence of strong bases. The compound's sensitivity to moisture necessitates careful handling and storage conditions to maintain its efficacy and prevent degradation. Additionally, its toxicological profile suggests that safety precautions are essential during laboratory interactions.

Several compounds share structural or functional similarities with ethyltriphenylphosphonium chloride. Here are a few notable examples:

Compound NameStructure TypeKey Features
Methyltriphenylphosphonium ChlorideQuaternary Phosphonium SaltSimilar reactivity in Wittig reactions
Benzyltriphenylphosphonium ChlorideQuaternary Phosphonium SaltUsed for similar synthetic applications
TriphenylphosphinePhosphinePrecursor for phosphonium salts

Uniqueness

Ethyltriphenylphosphonium chloride stands out due to its specific reactivity profile and stability compared to other phosphonium salts. Its ability to form stable ylides makes it particularly valuable in synthetic organic chemistry, especially when high stereoselectivity is required in alkene formation .

Ethyltriphenylphosphonium chloride (ETPCl) is a quaternary phosphonium salt with the molecular formula C₂₀H₂₀ClP and a molecular weight of 326.8 g/mol . Its structure consists of a central phosphorus atom bonded to three phenyl groups, one ethyl group, and a chloride counterion (Figure 1). The tetrahedral geometry around phosphorus is stabilized by the bulky phenyl substituents, which impart lipophilicity and influence its reactivity .

Table 1: Key Identifiers of ETPCl

PropertyValueSource
CAS Registry Number896-33-3
IUPAC NameEthyl(triphenyl)phosphanium chloride
SMILES Notation[Cl-].CCP+(C2=CC=CC=C2)C3=CC=CC=C3

Basic Physical and Chemical Properties

ETPCl is a white to off-white crystalline solid with a melting point of 240–245°C . It is hygroscopic and soluble in polar solvents such as methanol and water but insoluble in acetone . Its stability under inert conditions makes it suitable for long-term storage at room temperature, though refrigeration (<15°C) is recommended to prevent hydrolysis .

Table 2: Physical Properties of ETPCl

PropertyValueSource
Melting Point240–245°C
SolubilityMethanol, Water
Density~1.3 g/cm³ (estimated)

UNII

9Q6R98590R

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (80%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (80%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

896-33-3

Wikipedia

Ethyl(triphenyl)phosphonium chloride

General Manufacturing Information

Phosphonium, ethyltriphenyl-, chloride (1:1): INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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